molecular formula C27H26N2O4 B2811709 (4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one CAS No. 292057-50-2

(4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2811709
CAS No.: 292057-50-2
M. Wt: 442.515
InChI Key: RXAMMFHDWJHJKF-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one is a useful research compound. Its molecular formula is C27H26N2O4 and its molecular weight is 442.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines in an aromatic solvent. A common method includes refluxing 3,4-dimethoxyacetophenone in dimethylformamide with a suitable amine to produce the desired imidazole derivative. The yield of this reaction is often around 66%, with a melting point of approximately 123.7 °C .

Biological Activity

The biological activities of this compound have been studied primarily in the context of its anticancer properties and other pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MDA-MB-435 (Melanoma)6.82High sensitivity
K-562 (Leukemia)18.22Moderate sensitivity
T-47D (Breast Cancer)34.27Moderate sensitivity
HCT-15 (Colon Cancer)39.77Moderate sensitivity

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis in malignant cells through various pathways .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells. This inhibition leads to reduced nucleotide synthesis and ultimately triggers cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Melanoma : In a study involving MDA-MB-435 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's mechanism likely involves both direct cytotoxicity and modulation of apoptotic pathways.
  • Leukemia Models : Another study examined the effects on K-562 cells, where the compound demonstrated a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
  • Breast and Colon Cancer : Research on T-47D and HCT-15 cell lines revealed that the compound could sensitize these cancer cells to conventional chemotherapy agents, suggesting a potential role as an adjuvant therapy .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that imidazole derivatives exhibit significant anticancer properties. The structural features of (4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one may contribute to its efficacy against various cancer cell lines.
    • A study demonstrated that similar imidazole compounds showed cytotoxic effects on human cancer cell lines such as HCT116 and HepG2, suggesting that this compound could be a candidate for further anticancer drug development .
  • Antimicrobial Properties :
    • Compounds with imidazole structures have been reported to possess antimicrobial activities. The unique functional groups in this compound may enhance its ability to inhibit bacterial growth, making it a potential agent for treating infections .
  • Anti-inflammatory Effects :
    • The presence of methoxy groups in the compound has been associated with anti-inflammatory properties in other similar compounds. This suggests a potential application in treating inflammatory diseases .

Synthetic Applications

  • Organic Synthesis :
    • The compound can serve as a versatile intermediate in organic synthesis due to its reactive imine functionality. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic additions and cycloadditions .
  • Material Science :
    • Due to its unique structural features, this compound may find applications in the development of functional materials, including sensors and catalysts. The electronic properties imparted by the methoxy and dimethyl groups can enhance material performance .

Case Study 1: Anticancer Activity

A recent study focused on synthesizing derivatives of imidazole compounds similar to this compound. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating strong potential for further development .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated varying degrees of effectiveness, with some showing promise for future therapeutic applications .

Properties

IUPAC Name

(5E)-2-(3,4-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-5-[(2-methoxyphenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17-10-12-22(18(2)14-17)29-26(20-11-13-24(32-4)25(16-20)33-5)28-21(27(29)30)15-19-8-6-7-9-23(19)31-3/h6-16H,1-5H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAMMFHDWJHJKF-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC(=CC3=CC=CC=C3OC)C2=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=N/C(=C/C3=CC=CC=C3OC)/C2=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.